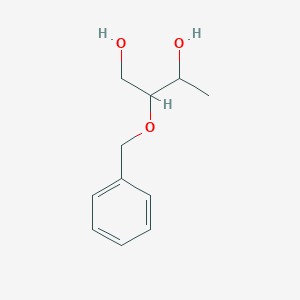

2-(Benzyloxy)butane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxybutane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-9(13)11(7-12)14-8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCCMLGJXMLHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy Butane 1,3 Diol and Analogues

Chemo-Catalytic Approaches

Chemo-catalytic methods for synthesizing 2-(Benzyloxy)butane-1,3-diol and its analogs employ a range of catalysts and synthetic strategies to achieve the desired molecular structure. These approaches are broadly categorized into multi-step linear syntheses, convergent strategies, catalytic reductions, and reactions involving alkylation and epoxide openings.

Multi-Step Linear Syntheses

Multi-step linear syntheses involve a sequential series of reactions where one functional group is transformed at a time to build the target molecule. An example of a linear approach to a related diol, meso-2,3-difluoro-1,4-butanediol, starts from (Z)-but-2-enediol. beilstein-journals.orgnih.gov This precursor is first converted to a meso-epoxide, which then undergoes further transformations to yield the final diol product. beilstein-journals.orgnih.gov This type of synthesis allows for precise control over the introduction of functional groups at each step.

Convergent Synthesis Strategies

Convergent syntheses involve the preparation of separate fragments of the target molecule, which are then combined in the final stages of the synthesis. This approach can be more efficient than linear synthesis for complex molecules. For instance, the synthesis of certain polyether natural products utilizes epoxide-opening cascades where pre-formed fragments are coupled together. nih.gov

Catalytic Reduction Methods

Catalytic reduction is a key strategy for the synthesis of diols from various precursors. This can involve the use of hydrogen gas with a metal catalyst or hydride-based reducing agents.

The hydrogenation of unsaturated precursors like 2-butyne-1,4-diol (B31916) is a common method to produce butane-1,4-diol. rsc.org This reaction can be catalyzed by various metals, with palladium on calcium carbonate (Pd/CaCO3) being a notable example for the selective hydrogenation to 2-butene-1,4-diol. researchgate.net The reaction conditions, including the choice of catalyst and the presence of additives like ammonia, can significantly influence the selectivity towards the desired diol. researchgate.net Hydrogenation of other precursors such as maleic acid, maleic anhydride, and gamma-butyrolactone (B3396035) using noble metal catalysts from Group VIII, often in combination with rhenium or tungsten, also yields 1,4-butanediol (B3395766). epo.org

Table 1: Catalytic Hydrogenation of 2-Butyne-1,4-diol

| Catalyst | Precursor | Product | Selectivity (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Stainless Steel Reactor Wall | 2-Butyne-1,4-diol | Butane-1,4-diol | 84 | 100 | rsc.org |

| 1% Pd/CaCO3–NH3 | 2-Butyne-1,4-diol | cis-2-Butene-1,4-diol | High | Substantial | researchgate.net |

| Pd/SiO2–Schiff base | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | ~100 | 95.2 | researchgate.net |

Hydride reducing agents are widely used in organic synthesis for the reduction of various functional groups. rushim.ru Diisobutylaluminium hydride (DIBAL-H) is a versatile reagent capable of reducing esters and lactones to aldehydes or alcohols, depending on the reaction conditions. While direct examples for this compound are not prevalent in the provided results, the reduction of related ester or ketone precursors is a plausible synthetic step. For instance, the reduction of oxazolidines with strong reducing agents like lithium aluminum hydride (LAH) can yield 2-amino-1,3-diols. beilstein-journals.org

Alkylation and Epoxide Opening Reactions

Alkylation and epoxide opening reactions are fundamental strategies for constructing the carbon skeleton and introducing the hydroxyl groups of diols.

The site-selective alkylation of diols, such as the α-alkylation of 1,3-butanediol (B41344), can be achieved using photoredox catalysis in combination with a hydrogen atom transfer (HAT) catalyst. researchgate.net This method allows for the functionalization of specific C-H bonds.

Epoxide opening reactions are a powerful tool for the stereoselective synthesis of 1,2-diols and their derivatives. libretexts.orgmdpi.com The reaction of an epoxide with a nucleophile, such as an alcohol or water, can be catalyzed by either acid or base. libretexts.org In the context of synthesizing benzyloxy-substituted diols, the opening of a suitable epoxide with a benzyl (B1604629) alcohol-derived nucleophile is a key strategy. For example, the synthesis of 1,4-bis(benzyloxy)-2,3-butanediol has been achieved by the acid-catalyzed hydrolysis of 1,4-bis(benzyloxy)-2,3-epoxybutane. prepchem.com Similarly, the reaction of epoxides with benzoic acid derivatives in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) provides a highly regioselective method for preparing protected 1,2-diols. organic-chemistry.org

The synthesis of syn-1,4-bis(benzyloxy)-3-fluorobutan-2-ol, an analogue, is accomplished through the opening of an epoxide with a fluoride (B91410) source. beilstein-journals.org Furthermore, enantiopure bis-epoxides can be opened with organolithium reagents in a controlled manner to afford epoxy alcohols, which can then be converted to differentially substituted anti-1,3-diols. orgsyn.org The use of (benzyloxy)methyllithium as a nucleophile in such a reaction highlights a direct route to incorporating the benzyloxy group. orgsyn.org

Table 2: Epoxide Opening Reactions for Diol Synthesis

| Epoxide | Nucleophile/Reagent | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 1,4-bis(benzyloxy)-2,3-epoxybutane | Water | 1,4-bis(benzyloxy)-2,3-butanediol | Perchloric acid | prepchem.com |

| meso-Epoxide from (Z)-2-butene-1,4-diol | Fluoride source | syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol | KHF2, Bu4NH2F3 | beilstein-journals.org |

| Enantiopure 1,2:4,5-diepoxypentane | (Benzyloxy)methyllithium | Mono-addition adduct | BF3•OEt2 | orgsyn.org |

| Terminal Epoxides | Benzoic Acid | Benzoylated 1,2-diols | Tetrabutylammonium bromide (TBAB) | organic-chemistry.org |

Cross-Coupling Reactions

Cross-coupling reactions represent a powerful tool for carbon-carbon bond formation, and their application in the synthesis of 1,3-diol precursors and analogues is an area of active research. While direct cross-coupling to form this compound is not commonly documented, the synthesis of its structural analogues and key fragments can be achieved using these methods. Nickel- and palladium-catalyzed reactions are at the forefront of this research, enabling the coupling of various organometallic reagents with suitable electrophiles.

For instance, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of 2-substituted benzo[d]thiazoles by reacting aryl and alkenyl aluminum reagents with 2-methylthiobenzo[d]thiazoles. rsc.org This strategy of C–S bond cleavage and subsequent C–C bond formation under mild conditions demonstrates the potential for creating complex structures that could be precursors to benzyloxy-containing fragments. rsc.org Similarly, palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides has been described. brynmawr.edu This approach utilizes the dithiane moiety as a masked carbonyl, which after coupling, can be hydrolyzed to reveal a ketone, a direct precursor for reduction to a secondary alcohol.

A more direct application involves the stereospecific cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates. acs.org These chiral nucleophiles can be coupled with various partners, establishing a benzyloxylated stereocenter in the process. This method provides a pathway to chiral building blocks that could be elaborated into the target 1,3-diol structure.

Table 1: Examples of Relevant Cross-Coupling Methodologies

| Catalyst System | Coupling Partners | Product Type | Potential Application |

| NiCl₂(dppf)/2,2'-bipyridine | Organoaluminum Reagents + 2-Methylthiobenzo[d]thiazoles | 2-Substituted Benzo[d]thiazoles | Synthesis of complex aromatic precursors. rsc.org |

| Palladium Catalyst | 2-Aryl-1,3-dithianes + Aryl Bromides | Diaryl Ketones/Diarylmethanes | Formation of ketone precursors for diols. brynmawr.edu |

| Palladium Catalyst | Potassium 1-(benzyloxy)alkyltrifluoroborates + Aryl/Vinyl Halides | Chiral Benzyloxy-containing compounds | Direct installation of a benzyloxylated stereocenter. acs.org |

Prins Reaction and Related Cyclizations

The Prins reaction, the acid-catalyzed condensation of an aldehyde with an alkene, is a classic and effective method for the synthesis of 1,3-diols and related structures. nrochemistry.comwikipedia.org The outcome of the reaction is highly dependent on the reaction conditions. The use of a protic acid like sulfuric acid in an aqueous medium typically leads to the formation of a 1,3-diol. wikipedia.orgchemeurope.com

The general mechanism involves the protonation of the aldehyde, followed by electrophilic addition to the alkene to form a carbocationic intermediate. This intermediate is then trapped by a nucleophile, such as water, to yield the 1,3-diol after deprotonation. wikipedia.orgchemeurope.com

Recent advancements have focused on developing catalytic and asymmetric versions of the Prins reaction to control stereochemistry. A notable example is the highly enantioselective intermolecular Prins reaction between styrenes and paraformaldehyde, catalyzed by a confined imino-imidodiphosphate (iIDP) Brønsted acid catalyst. acs.org This reaction produces enantioenriched 1,3-dioxanes, which can be readily hydrolyzed to furnish optically active 1,3-diols. acs.org This strategy offers a direct route to chiral 1,3-diols that are structurally analogous to this compound. Furthermore, related cyclization strategies, such as the tandem hemiacetalization/dehydrative cyclization of 1,5-monoallylic diols, provide access to protected 1,3-diols with high diastereoselectivity. nih.gov

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can achieve remarkable levels of stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of complex chiral molecules like this compound.

Enzymatic Resolution of Racemic Diols

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In the context of this compound, this involves using an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one of the enantiomers of the racemic diol, allowing for the separation of the reacted and unreacted enantiomers.

The most common approach is the enantioselective transesterification or acetylation of the diol. mdpi.commdpi.com In this process, the enzyme selectively acylates one enantiomer at a faster rate, leaving the other enantiomer largely unreacted. For example, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, was achieved through enantioselective transesterification using lipase from Candida rugosa. mdpi.com Similarly, the resolution of racemic aryloxy-propan-2-yl acetates via lipase-catalyzed hydrolysis has been demonstrated, yielding enantiomerically enriched alcohols and the corresponding acetates. mdpi.com This principle is directly applicable to the resolution of racemic this compound or its ester derivatives.

Stereoselective Enzymatic Reductions (e.g., ketoreductases)

The asymmetric reduction of a prochiral ketone is one of the most efficient methods for synthesizing chiral alcohols. tandfonline.com Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, often with exceptional enantiomeric and diastereomeric purity. nih.govrsc.org

To synthesize a specific stereoisomer of this compound, a suitable precursor such as 1-(benzyloxy)-3-hydroxybutan-2-one can be subjected to enzymatic reduction. By selecting the appropriate ketoreductase, either from a commercial kit or through protein engineering, it is possible to control the stereochemistry of the newly formed hydroxyl group, yielding the desired diol stereoisomer. acs.orgutexas.edu KREDs have been successfully used to generate chiral 1,2-diols from α-hydroxy ketones and can be applied in dynamic kinetic resolution (DKR) processes where an α-stereocenter can be epimerized, allowing for a theoretical yield of 100% of a single diastereomer. nih.govdaneshyari.com

Table 2: Applications of Ketoreductases in Chiral Alcohol Synthesis

| Enzyme Source/Type | Substrate Type | Product | Key Feature |

| Engineered Ketoreductases (KREDs) | Prochiral Ketones | Homochiral Alcohols | High enantiospecificity, crucial for pharmaceutical intermediates. rsc.org |

| ChKRED12 Variants | Racemic α-alkoxy-β-keto esters | (2S,3S)- or (2R,3R)-1,2-diols | Dynamic kinetic resolution with excellent diastereoselectivity (>98:2 dr). nih.gov |

| Lactobacillus Ketoreductases | Various Ketones | (S)-Chiral Alcohols | Can be used for single-step reduction of prochiral ketones with high yield. tandfonline.com |

| Commercial Ketoreductases | 1-Hydroxypropan-2-one | (R)-propane-1,2-diol | Achieves 100% chiral purity in a single step. ajpamc.com |

Lipase-Mediated Transformations

Lipases are highly versatile enzymes in organic synthesis, primarily due to their stability in organic solvents and their ability to catalyze a variety of transformations without the need for expensive cofactors. nih.gov Beyond the kinetic resolution of racemic alcohols, lipases can be employed in the desymmetrization of prochiral or meso-diols.

In a desymmetrization strategy, a prochiral diol, such as 2-benzylpropane-1,3-diol, can be selectively acylated by a lipase to produce a monoacylated product with high enantiomeric excess. mdpi.com This approach has been successfully used in the synthesis of various terpenes. mdpi.com For the synthesis of this compound, a meso-precursor could be designed that, upon selective lipase-mediated acylation, would yield a chiral monoester, a direct precursor to the target molecule. Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, and Thermomyces lanuginosus are frequently used for these transformations, often with vinyl acetate (B1210297) as the acyl donor. nih.govnih.gov

One-Pot Cascade Reactions

One-pot cascade reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. Chemoenzymatic cascades, which couple chemical and enzymatic steps, are particularly powerful for constructing complex chiral molecules.

A potential chemoenzymatic cascade for synthesizing this compound could involve an initial chemical aldol (B89426) reaction to form the carbon skeleton, followed by an in-situ enzymatic reduction to set the stereocenters. For example, a chemoenzymatic cascade of an aldol reaction followed by the enzymatic reduction of the resulting enone has been reported for the synthesis of α-benzyl ketones. thieme-connect.com A similar concept could be applied by first performing an aldol addition between a benzyloxyacetaldehyde derivative and another aldehyde, followed by stereoselective reduction of the intermediate ketol using a suitable ketoreductase. Another strategy involves combining biocatalytic reductive amination with chemical cyclization steps to produce complex alkaloids, demonstrating the power of integrating different catalytic systems in one pot. nih.gov These one-pot syntheses streamline the path to valuable products like 1,3-butanediol from biomass-derived precursors, highlighting the potential for developing efficient and sustainable routes to the target compound. rsc.org

Stereoselective Control in Synthesis

Achieving stereochemical control is a central challenge in the synthesis of this compound, which contains multiple stereocenters. Chemists employ various strategies to dictate the three-dimensional arrangement of atoms, leading to the desired diastereomers and enantiomers.

Diastereoselective strategies aim to control the relative stereochemistry between the two chiral centers in this compound, leading to either syn or anti isomers. A primary method for establishing the 1,3-diol relationship is the aldol reaction, which forms a β-hydroxy carbonyl compound that can be subsequently reduced to the diol.

The stereochemical outcome of the aldol reaction can be influenced by the choice of reactants and conditions. For instance, organocatalytic methods, often employing proline and its derivatives, can facilitate direct asymmetric aldol reactions that yield chiral 1,3-keto alcohols, the precursors to 1,3-diols. nih.gov A two-pot method has been developed to generate chiral syn-1,3-diol units. This process begins with an organocatalyst-mediated asymmetric aldol reaction between two different aldehydes, followed by a Wittig or Horner-Wadsworth-Emmons reaction to form a δ-hydroxy α,β-unsaturated ketone. dntb.gov.ua A subsequent domino acetalization and oxy-Michael reaction produces the syn-1,3-diol derivative with high diastereoselectivity. dntb.gov.ua

Another common strategy involves the stereoselective reduction of a β-hydroxy ketone. The stereochemistry of the starting β-hydroxy ketone, established through an aldol reaction, directs the approach of the reducing agent to the carbonyl group, yielding predominantly one diastereomer of the 1,3-diol.

Epoxide opening is also a powerful technique. The synthesis of related diols, such as the diastereomers of 2,3-difluorobutane-1,4-diol, has been achieved by opening an epoxide ring, which sets the stereochemistry of the resulting fluorohydrin intermediate. researchgate.net A similar approach could be envisioned for this compound, where a suitably substituted epoxy alcohol is opened to install the second hydroxyl group with defined stereochemistry.

Enantioselective approaches are essential for producing a single enantiomer of this compound. This is typically achieved using either chiral auxiliaries or chiral catalysts. sigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. sigmaaldrich.comwikipedia.org Once the desired stereocenter is created, the auxiliary is removed. sigmaaldrich.com Oxazolidinones are a widely used class of chiral auxiliaries, particularly in asymmetric aldol reactions. wikipedia.orgsigmaaldrich.com For example, an N-acyl oxazolidinone can be converted into its corresponding boron enolate, which then reacts with an aldehyde (such as 2-(benzyloxy)acetaldehyde) to form a β-hydroxy adduct with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral β-hydroxy carbonyl compound, which can be reduced to the enantiomerically enriched 1,3-diol. Other effective auxiliaries include camphor (B46023) sultams and pseudoephedrine. wikipedia.org

Chiral Catalysts: Chiral catalysts create a chiral environment that biases the reaction pathway towards one enantiomer. In recent years, organocatalysis has emerged as a powerful tool. nih.gov Chiral diols, such as BINOL and TADDOL derivatives, can catalyze enantioselective reactions by activating substrates through hydrogen bonding. nih.govorganic-chemistry.org For example, L-proline, often in the presence of chiral diol additives like (S)-BINOL, can catalyze direct aldol reactions with high enantioselectivity. organic-chemistry.org This approach has been used to synthesize chiral 1,3-keto alcohols with excellent enantiomeric excess (ee), which are then reduced to the corresponding chiral 1,3-diols. nih.gov

Transition-metal catalysis is another prominent strategy. Chiral ligands, such as bi-oxazolines (BiOX), can be combined with metal salts (e.g., Nickel salts) to catalyze asymmetric cross-coupling reactions, providing access to chiral N-benzylic heterocycles. nih.gov Similar principles can be applied to the synthesis of chiral alcohols.

Table 1: Examples of Enantioselective Catalytic Approaches for 1,3-Diol Synthesis This table presents data for analogous reactions that form the basis for the synthesis of chiral 1,3-diols.

| Reaction Type | Catalyst/Additive | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Aldol | L-Proline / (S)-BINOL | Acetone, various aldehydes | β-Hydroxy ketone | Up to 98% | organic-chemistry.org |

| Asymmetric Aldol | Proline-derived organocatalyst / Cu(OTf)₂ | Cyclohexanone, various aldehydes | Chiral 1,3-keto alcohol | >99% | nih.gov |

| Asymmetric Propargylation | 3,3′-Br₂-BINOL | Ketones, allenylboronate | Homopropargylic alcohol | 92:8 to 99:1 er | nih.gov |

| Asymmetric Cross-Coupling | NiCl₂ / BiOX Ligand | Alkyl BF₃K, Aryl Bromide | N-Benzylic Heterocycle | Up to 97% | nih.gov |

The synthesis of specific stereoisomers of this compound—(2R,3S), (2S,3R) (meso or anti), (2R,3R) (syn), and (2S,3S) (syn)—relies on the careful selection of starting materials and synthetic strategies.

The synthesis of syn and anti diols often begins with stereoselective aldol reactions. The geometry of the enolate (Z or E) used in the reaction typically determines the relative stereochemistry of the product. For example, (Z)-enolates generally lead to syn-aldol products, while (E)-enolates favor anti-aldol products. Subsequent reduction of the ketone maintains this relative stereochemistry in the final 1,3-diol.

To obtain a specific enantiomer, such as (2R,3R)-2-(benzyloxy)butane-1,3-diol, one could start with a chiral building block like (S)-ethyl lactate. orgsyn.org The hydroxyl group is first protected as a benzyl ether. The ester is then reduced to an aldehyde, (−)-(S)-2-(benzyloxy)propanal. orgsyn.org This chiral aldehyde can then undergo a diastereoselective aldol reaction with an appropriate enolate, followed by reduction, to yield the desired (2R,3R) or (2R,3S) isomer, depending on the reaction conditions.

The synthesis of meso compounds, such as meso-2,3-difluoro-1,4-butanediol, has been achieved from (Z)-but-2-enediol. beilstein-journals.org A similar strategy starting from a symmetrical precursor could potentially yield a meso isomer of a benzyloxy-substituted diol. For instance, the hydrolysis of a cyclic precursor like a meso-epoxide can lead to the formation of an anti-diol. beilstein-journals.org The synthesis of (±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol has been reported via the opening of a cis-epoxide, demonstrating control over relative stereochemistry. researchgate.net

Protecting Group Chemistry in Benzyloxy Diol Synthesis

Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions. organic-chemistry.orgwikipedia.org In the synthesis of this compound, protecting group chemistry is crucial for installing the benzyloxy group and for differentiating the two hydroxyl groups for further transformations. organic-chemistry.orgresearchgate.net

The benzyl (Bn) group is a common and robust protecting group for alcohols. organic-chemistry.orglibretexts.org It is stable to a wide range of acidic and basic conditions. Several methods are available for its introduction.

The Williamson ether synthesis is a classic method, involving the deprotonation of an alcohol with a strong base like sodium hydride (NaH), followed by reaction with benzyl bromide. orgsyn.orgorganic-chemistry.org For substrates with multiple hydroxyl groups, such as a diol, milder bases like silver(I) oxide (Ag₂O) can be used to achieve selective benzylation of the more accessible or reactive hydroxyl group. organic-chemistry.org

For acid-sensitive substrates, benzylation can be performed under acidic or neutral conditions. The use of benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, is a high-yielding method for introducing a benzyl group. orgsyn.orgorganic-chemistry.org Newer reagents like 2-benzyloxy-1-methylpyridinium triflate allow for benzylation under neutral conditions. organic-chemistry.org

The standard method for removing a benzyl ether is through palladium-catalyzed hydrogenation, which cleaves the C-O bond to yield the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.org

Table 2: Common Reagents for Benzylation of Alcohols

| Reagent(s) | Conditions | Comments | Reference |

|---|---|---|---|

| Benzyl bromide (BnBr) / Sodium hydride (NaH) | Basic | Common, high-yielding, but not selective for diols. | orgsyn.orgorganic-chemistry.org |

| Benzyl bromide (BnBr) / Silver(I) oxide (Ag₂O) | Mildly basic | Allows for selective protection of one hydroxyl in a diol. | organic-chemistry.org |

| Benzyl trichloroacetimidate / Trifluoromethanesulfonic acid (TfOH) | Acidic | Useful for base-sensitive substrates. | orgsyn.orgorganic-chemistry.org |

| 2-Benzyloxy-1-methylpyridinium triflate | Neutral | Stable, allows protection upon warming. | organic-chemistry.org |

In a molecule with two hydroxyl groups, such as this compound, it is often necessary to protect one to allow for selective reaction at the other. This requires an orthogonal protecting group strategy, where one protecting group can be removed under conditions that leave the other intact. wikipedia.orguchicago.edu

For 1,3-diols, cyclic acetals and ketals are particularly useful protecting groups. researchgate.netgoogle.com For example, reacting the diol with an aldehyde or ketone in the presence of an acid catalyst forms a six-membered 1,3-dioxane (B1201747) ring. Benzylidene acetals, formed using benzaldehyde, are a common choice. uchicago.edu Notably, p-methoxybenzylidene acetals are known to preferentially protect 1,3-diols where one of the hydroxyls is primary. researchgate.net This selective protection allows the remaining benzyloxy group to be manipulated or for the now-differentiated hydroxyls to be revealed sequentially for further synthetic steps. The choice of protecting group is critical and must be stable to the planned reaction conditions while being removable without affecting other functional groups, including the primary benzyl ether at the C2 position. uchicago.edu

Chemical Reactivity and Transformations of 2 Benzyloxy Butane 1,3 Diol

Reactions Involving Hydroxyl Functionalities

The primary and secondary hydroxyl groups in 2-(benzyloxy)butane-1,3-diol are nucleophilic and can undergo a variety of reactions typical of alcohols, including esterification, oxidation, and reduction of their derivatives.

Esterification of the hydroxyl groups in this compound can be achieved through reaction with various acylating agents. The reaction with carboxylic acids in the presence of an acid catalyst, such as concentrated sulfuric acid, leads to the formation of the corresponding esters. chemguide.co.uk However, due to the reversible nature of this reaction, more reactive acylating agents like acyl chlorides or acid anhydrides are often preferred for higher yields. chemguide.co.uksavemyexams.com The reaction with an acyl chloride is vigorous and typically proceeds at room temperature, releasing hydrogen chloride as a byproduct. savemyexams.com

The relative reactivity of the primary and secondary hydroxyl groups can allow for selective esterification under controlled conditions. The primary hydroxyl group is generally more sterically accessible and therefore reacts faster than the secondary hydroxyl group.

A specific type of esterification involves the reaction with osmium tetroxide complexes to form cyclic osmate esters. For instance, 1,3-diols can react with potassium osmate and a ligand such as TMEDA (tetramethylethylenediamine) to yield crystalline osmate esters, which can be useful for X-ray crystallographic analysis. acs.org

| Reactant | Reagent | Product Type | Reference |

| This compound | Acyl Chloride (e.g., Acetyl Chloride) | Ester | chemguide.co.uksavemyexams.com |

| This compound | Acid Anhydride (e.g., Acetic Anhydride) | Ester | chemguide.co.uk |

| This compound | Carboxylic Acid (e.g., Acetic Acid) / Acid Catalyst | Ester | chemguide.co.uk |

| 1,3-Diol | Potassium Osmate / TMEDA | Cyclic Osmate Ester | acs.org |

The oxidation of this compound can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the oxidant used and the reaction conditions. The primary alcohol can be oxidized to an aldehyde, which may be further oxidized to a carboxylic acid. The secondary alcohol can be oxidized to a ketone.

Mild oxidizing agents are required to selectively oxidize the primary alcohol to an aldehyde without further oxidation. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation. libretexts.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is another effective method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. youtube.comtcichemicals.com An advantage of the Swern oxidation is its high tolerance for other functional groups. tcichemicals.com It has been noted that for 1,5-diols, the Swern oxidation can effectively produce the 1,5-dicarbonyl compound, suggesting a similar outcome for 1,3-diols. youtube.com

Stronger oxidizing agents, such as those based on chromium(VI) in acidic conditions (e.g., Jones reagent), will typically oxidize the primary alcohol to a carboxylic acid and the secondary alcohol to a ketone. thieme-connect.de However, with vigorous conditions, cleavage of C-C bonds can occur. thieme-connect.de

| Alcohol Type | Reagent | Product | Reference |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | libretexts.org |

| Secondary Alcohol | Pyridinium Chlorochromate (PCC) | Ketone | libretexts.org |

| Primary Alcohol | DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) | Aldehyde | youtube.comtcichemicals.com |

| Secondary Alcohol | DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) | Ketone | youtube.comtcichemicals.com |

| Primary Alcohol | Chromic Acid (e.g., Jones Reagent) | Carboxylic Acid | thieme-connect.de |

| Secondary Alcohol | Chromic Acid (e.g., Jones Reagent) | Ketone | thieme-connect.de |

While the hydroxyl groups themselves are in a reduced state, their derivatives can be reduced back to the diol. For example, if the hydroxyl groups are first oxidized to a ketone and an aldehyde, these carbonyl functionalities can be reduced back to hydroxyl groups using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Furthermore, other functional groups within a molecule containing the this compound moiety can be reduced. For instance, catalytic hydrogenolysis can be used to cleave the benzyl (B1604629) ether (see section 3.2.1), which is a reductive process. This reaction typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen. oup.comresearchgate.net

Reactions Involving the Ether Linkage

The benzyl ether in this compound serves as a protecting group for the hydroxyl function. The removal of this group, or deprotection, is a common transformation in multi-step syntheses.

One of the most common methods for benzyl ether cleavage is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). oup.comresearchgate.net The reaction is generally clean and high-yielding, producing toluene (B28343) as a byproduct. This method is advantageous as it is often performed under neutral conditions.

Alternatively, benzyl ethers can be cleaved under acidic conditions using strong Lewis acids like boron tribromide (BBr₃). researchgate.net This reagent is particularly effective for cleaving aryl methyl ethers and has been shown to deprotect benzylamino and benzyloxy groups under mild conditions. researchgate.net For example, treatment of a 4-benzyloxyquinoline with BBr₃ results in the corresponding hydroxyquinoline. researchgate.net

| Deprotection Method | Reagents | Products | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Butane-1,2,3-triol, Toluene | oup.comresearchgate.netorganic-chemistry.org |

| Lewis Acid Cleavage | BBr₃ | Butane-1,2,3-triol, Benzyl bromide | researchgate.netkirj.ee |

Stereospecific and Stereoselective Reactions

The presence of a stereocenter at C-3 makes this compound a valuable chiral building block in asymmetric synthesis. The existing stereochemistry can direct the formation of new stereocenters in a predictable manner.

For instance, in aldol (B89426) reactions, the hydroxyl group at C-3 can influence the stereochemical outcome. The reaction of an enolate with an aldehyde containing a chiral center alpha to the carbonyl can proceed with high diastereoselectivity. Similarly, reactions involving this compound or its derivatives can exhibit high stereoselectivity. For example, the synthesis of aminoalkyl oxiranes, which are key intermediates for protease inhibitors, has been achieved with high diastereoselectivity using asymmetric aldol reactions where the stereochemistry of the resulting diol is critical. nih.gov

The chiral benzyl group itself can act as a chiral auxiliary, influencing the stereochemical course of a reaction, in addition to its role as a protecting group. Chelation-controlled asymmetric nucleophilic addition of a Grignard reagent to a chiral α-benzyloxy ketone can proceed with high diastereoselectivity due to 1,4-asymmetric induction, leading to the synthesis of optically active 1,2-diols. researchgate.net

Furthermore, the stereoselective synthesis of 1,3-diols is a significant area of research, as these motifs are present in many natural products. researchgate.net Reactions such as substrate-induced diastereoselective reduction of β-hydroxyketones are employed to create syn- or anti-1,3-diols with high stereocontrol. researchgate.net The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of more complex molecules where the 1,3-diol stereorelationship needs to be preserved or transferred.

Influence of Stereochemistry on Reactivity

The relative stereochemistry of the hydroxyl and benzyloxy groups in the syn- ((2R,3S)- and (2S,3R)-isomers) and anti- ((2R,3R)- and (2S,3S)-isomers) diastereomers of this compound plays a crucial role in directing the outcome of various chemical reactions. This influence is particularly pronounced in cyclization reactions, where the proximity of reacting groups is determined by the molecule's conformation, which in turn is dictated by its stereochemistry.

Research on analogous substituted butanediols demonstrates that the stereochemical configuration is critical in transformations such as the formation of epoxides, oxetanes, and other heterocyclic systems. For instance, the treatment of vicinal diols with reagents like tosyl chloride under basic conditions can lead to stereospecific epoxide formation. In a related example, (2S,3S)-1,4-bis(benzyloxy)butane-2,3-diol is converted to cis-2,3-bis[(benzyloxy)methyl]oxirane, indicating that the reaction proceeds with a predictable stereochemical outcome based on the starting diol's configuration. thieme-connect.de

Furthermore, the stereoselective synthesis of 2,4-substituted oxetanes from syn- and anti-1,3-diols highlights the differential reactivity of the diastereomers. acs.org The syn- and anti-diols, prepared by stereoselective reduction, undergo a series of reactions including conversion to orthoesters and treatment with acetyl bromide, with the stereochemistry of the starting diol directing the formation of the corresponding substituted oxetane. acs.org

The influence of stereochemistry is also evident in reactions that differentiate between the primary and secondary hydroxyl groups. The steric environment around these hydroxyl groups, which differs between the syn and anti diastereomers due to the orientation of the adjacent benzyloxy group, can affect the rates of reactions such as acylation, silylation, or mesylation. For example, kinetic resolution of racemic 1,2-diols using enzymatic or chemical catalysts relies on the differential rate of reaction of the enantiomers, a principle that is directly applicable to the diastereomers of this compound.

The following table summarizes representative stereoselective transformations on compounds analogous to this compound, illustrating the directing effect of the starting material's stereochemistry on the product's structure.

| Starting Diol Stereoisomer | Reaction | Key Reagents | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| (2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diol | Epoxidation | Ag₂O, TsCl, KI | cis-2,3-Bis[(benzyloxy)methyl]oxirane | Stereospecific formation of the cis-epoxide. | thieme-connect.de |

| (2R,3S)-3,4-Bis(benzyloxy)butane-1,2-diol | Epoxidation (Mitsunobu) | Ph₃P, DIAD | (2R,3S)-2-[1,2-Bis(benzyloxy)ethyl]oxirane | Inversion of configuration at one stereocenter. | thieme-connect.de |

| syn-1,3-Diols | Oxetane Formation | 1. Orthoester formation 2. AcBr 3. DIBAL-H | trans-2,4-Disubstituted Oxetane | Stereocontrolled synthesis leading to a specific diastereomer. | acs.org |

| anti-1,3-Diols | Oxetane Formation | 1. Orthoester formation 2. AcBr 3. DIBAL-H | cis-2,4-Disubstituted Oxetane | Stereocontrolled synthesis leading to a specific diastereomer. | acs.org |

| (2R,3R)-1,4-Bis(benzyloxy)butane-2,3-diol | Mesylation | MsCl, Hünig's base | (2R,3R)-1,4-Bis(benzyloxy)butane-2,3-diyl Dimethanesulfonate | Retention of stereochemistry. | nih.gov |

Derivatives and Analogues of 2 Benzyloxy Butane 1,3 Diol

Synthesis and Characterization of Structural Isomers (e.g., 1,2-diol, 1,4-diol derivatives)

The synthesis of structural isomers of 2-(benzyloxy)butane-diol, such as the 1,2- and 1,4-diol derivatives, provides access to key intermediates for various synthetic applications.

2-(Benzyloxy)butane-1,2-diol

The synthesis of (S)-4-(Benzyloxy)butane-1,2-diol has been achieved from 4-(benzyloxy)butanal. The process involves an α-aminooxylation reaction catalyzed by D-proline in the presence of nitrosobenzene. This chiral diol is a valuable building block in the formal synthesis of natural products like (-)-(6R,11R,14R)-colletallol.

Another approach to a 1,2-diol isomer, specifically (2R,3S)-3-(benzyloxy)butane-1,2-diol, starts from a commercially available methyl ketone. The synthesis involves a reduction step followed by further transformations to yield the desired erythro isomer. mdpi.com This specific isomer has been utilized in the synthesis of benzodioxane-benzamides as potential FtsZ inhibitors. mdpi.com

2-(Benzyloxy)butane-1,4-diol

2-(Benzyloxy)butane-1,4-diol can be synthesized from diethyl (±)-malate through a two-step process. mdpi.com The initial step involves the O-benzylation of the malate (B86768) starting material, which is then followed by a reduction using lithium aluminum hydride (LiAlH4) to yield the target diol. mdpi.com This diol serves as a monomer for the synthesis of novel biodegradable copolymers. mdpi.com

An alternative route to a related 1,4-diol, 4-(benzyloxy)butan-1-ol, starts from 1,4-butanediol (B3395766). mdpi.com This monobenzylated derivative can be prepared by reacting 1,4-butanediol with benzyl (B1604629) bromide in the presence of a base like sodium hydride or potassium hydroxide (B78521). mdpi.com

The following table summarizes the key starting materials and synthetic methods for preparing these structural isomers.

| Target Compound | Starting Material | Key Reagents and Conditions | Reference |

| (S)-4-(Benzyloxy)butane-1,2-diol | 4-(Benzyloxy)butanal | D-proline, nitrosobenzene, CH3CN, -20°C | |

| (2R,3S)-3-(Benzyloxy)butane-1,2-diol | Methyl ketone derivative | Reduction, mesylation, separation of isomers | mdpi.com |

| 2-(Benzyloxy)butane-1,4-diol | Diethyl (±)-malate | 1. BnBr, Ag2O; 2. LiAlH4, Et2O | mdpi.com |

| 4-(Benzyloxy)butan-1-ol | 1,4-Butanediol | NaH, BnBr, THF | |

| 4-(Benzyloxy)butan-1-ol | 1,4-Butanediol | KOH, PhCH2Br | mdpi.com |

Functionalization of Hydroxyl Groups (e.g., silylation, mesylation)

The hydroxyl groups of 2-(benzyloxy)butane-1,3-diol and its isomers are amenable to a variety of functionalization reactions, including silylation and mesylation, which are crucial for subsequent synthetic transformations.

Silylation

Silylation is a common strategy to protect hydroxyl groups. For instance, in the synthesis of dendrimers, a tert-butyldiphenylsilyl (TBDPS) group was used to protect a benzylic hydroxyl group. ethz.ch This protecting group is noted for its stability under various reaction conditions and can be removed under mild conditions using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). ethz.ch The monosilylation of a diol can be achieved with high yield using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as sodium hydride. beilstein-journals.org The direct silylation of alcohols, including diols, can also be accomplished through a dehydrogenative coupling of hydrosilanes and alcohols catalyzed by sodium hydroxide or potassium hydroxide, offering a mild and efficient method for forming Si-O bonds. google.com

Mesylation

Mesylation of hydroxyl groups transforms them into good leaving groups for nucleophilic substitution reactions. For example, (2R,3S)-3-(benzyloxy)butane-1,2-diol can be converted to its corresponding dimesylate, (2R,3S)-3-benzyloxy-1,2-dimethanesulfonyloxybutane, by treatment with methanesulfonyl chloride in the presence of triethylamine. mdpi.com This dimesylate is a key intermediate for further synthetic modifications. mdpi.com Similarly, in the synthesis of lignan (B3055560) derivatives, a diol was subjected to mesylation as part of a three-step sequence that also included reduction and deoxygenation. researchgate.net

The table below provides examples of silylation and mesylation reactions on related diol structures.

| Substrate | Reagent(s) | Product | Purpose | Reference |

| Diol with benzylic OH | (t-Bu)Ph2SiCl (TBDPSCl) | TBDPS-protected alcohol | Protection | ethz.ch |

| meso-2,3-Difluorobutane-1,4-diol | TBDMSCl, NaH | Monosilylated diol | Protection/Activation | beilstein-journals.org |

| (2R,3S)-3-(Benzyloxy)butane-1,2-diol | MsCl, TEA | (2R,3S)-3-Benzyloxy-1,2-dimethanesulfonyloxybutane | Activation | mdpi.com |

| Diol intermediate | Mesyl chloride | Mesylated diol | Activation for deoxygenation | researchgate.net |

Chiral Derivatives as Building Blocks

Chiral derivatives of benzyloxy-substituted butanediols are valuable building blocks in the asymmetric synthesis of complex molecules, including natural products and pharmacologically active compounds.

The enantioselective synthesis of these chiral diols is a key focus. For example, (R,S)-1,3-butanediol can be kinetically resolved through enzymatic acetylation to yield chiral synthons like (R)-3-benzyloxybutanal. researchgate.net These chiral aldehydes are then utilized in the synthesis of pheromones. researchgate.net

Another example is the synthesis of (S)-4-(benzyloxy)butane-1,2-diol, which serves as a crucial intermediate in the formal synthesis of (-)-colletallol. The chirality is introduced via a D-proline catalyzed α-aminooxylation of 4-(benzyloxy)butanal. Similarly, chiral syn-1,3-diols can be synthesized with high stereoselectivity through a one-pot carboxylation/bromocyclization of chiral homoallylic alcohols. nih.gov These halogenated chiral diols are versatile building blocks for natural product synthesis. nih.gov

The utility of these chiral building blocks extends to the synthesis of dendrimers, where chiral triols derived from poly(3-hydroxybutanoic acid) (PHB) are used to create complex, stereochemically defined macromolecular architectures. ethz.ch Furthermore, chiral derivatives like (R)-4-(benzyloxy)-3-methylbutanenitrile, prepared from an α-keto ester, are highlighted as versatile chiral building blocks for synthetic chemists. researchgate.net

The following table showcases some of the chiral derivatives and their applications in synthesis.

| Chiral Derivative | Synthetic Application | Key Synthetic Step for Chirality | Reference |

| (R)-3-Benzyloxybutanal | Pheromone synthesis | Enzymatic resolution of (R,S)-1,3-butanediol | researchgate.net |

| (S)-4-(Benzyloxy)butane-1,2-diol | Formal synthesis of (-)-colletallol | D-proline catalyzed α-aminooxylation | |

| Chiral syn-1,3-diols | Asymmetric total synthesis of statins | Substrate-induced diastereoselective bromocarboxylation | nih.gov |

| Chiral triols | Synthesis of chiral dendrimers | Derived from poly(3-hydroxybutanoic acid) | ethz.ch |

| (R)-4-(Benzyloxy)-3-methylbutanenitrile | Versatile chiral building block | Derived from a chiral α-keto ester | researchgate.net |

Introduction of Additional Functional Groups

The introduction of additional functional groups onto the this compound framework significantly expands its synthetic utility, allowing for the creation of molecules with diverse chemical properties and potential applications.

One common strategy is the introduction of unsaturation. Unsaturated fatty diols, for instance, have lower melting points and higher water solubility compared to their saturated counterparts. google.com The double bonds also provide sites for further chemical modifications. google.com

Fluorine atoms can be introduced to modulate the physicochemical properties of a molecule, such as pKa, lipophilicity, and metabolic stability. beilstein-journals.org For example, the synthesis of meso-2,3-difluoro-1,4-butanediol has been described, and its vicinal difluoride moiety influences the conformational properties of the molecule. beilstein-journals.org

The core structure can also be incorporated into larger, more complex systems. For instance, the diol can be used to form cyclic structures like 1,3-dioxanes, which are stable under various conditions but can be cleaved under acidic conditions, making them useful as protecting groups. thieme-connect.de Furthermore, the diol moiety can be part of a larger molecule that is then used in polymerization reactions to create novel biodegradable copolymers. mdpi.com

The introduction of sulfur-containing functional groups is another area of interest. Thiosilanes can be used for the selective protection of carbonyl compounds and in reactions with epoxides to prepare β-functionalized sulfides or thiols. unifi.it

The following table provides examples of the introduction of different functional groups.

| Functional Group Introduced | Method/Application | Resulting Properties/Utility | Reference |

| Double bond | Synthesis of unsaturated fatty diols | Lower melting point, higher solubility, site for further functionalization | google.com |

| Fluorine | Synthesis of meso-2,3-difluoro-1,4-butanediol | Modulated pKa, lipophilicity, and conformational properties | beilstein-journals.org |

| 1,3-Dioxane (B1201747) | Protection of 1,3-diols | Stable protecting group, cleavable under acidic conditions | thieme-connect.de |

| Polymerizable group | Monomer for copolymerization | Creation of novel biodegradable polymers | mdpi.com |

| Sulfur-containing group | Reaction with thiosilanes | Access to β-functionalized sulfides and thiols | unifi.it |

Applications in Advanced Organic Synthesis

Chiral Building Blocks for Complex Molecules

Enantiomerically pure diols are among the most valuable synthons in asymmetric synthesis, and 2-(Benzyloxy)butane-1,3-diol is a prime example. Available in its chiral forms, such as (S)-4-(Benzyloxy)butane-1,3-diol, it serves as a foundational element for constructing larger, stereochemically defined molecules. researchgate.netbldpharm.com The inherent chirality of the diol is leveraged to control the stereochemical outcome of subsequent reactions, making it a key component in the synthesis of pharmacologically active compounds. researchgate.net

The value of benzyloxy-substituted diols as chiral building blocks is well-documented. For instance, related vicinal diols like (S)-3-benzyloxy-1,2-propanediol are crucial intermediates in the synthesis of potent anti-obesity drugs. researchgate.net Similarly, the synthesis of complex molecules like 2-azido-1,3-diols can be achieved starting from chiral synthons that establish the required stereochemistry early in the synthetic sequence. researchgate.net The presence of the benzyl (B1604629) ether in this compound is particularly advantageous as it is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenation when desired.

Table 1: Examples of Related Chiral Diol Building Blocks and Their Applications

| Chiral Building Block | Application/Significance |

|---|---|

| (S)-3-Benzyloxy-1,2-propanediol | Intermediate for the synthesis of anti-obesity drugs. researchgate.net |

| Chiral 2-Azido-1,3-diols | Important structural motifs in biologically active molecules, synthesized from chiral precursors. researchgate.net |

| General 1,3-Diols | Starting materials for a variety of pharmacologically active compounds. researchgate.net |

Precursors for Natural Product Synthesis

The total synthesis of natural products often relies on a strategy of assembling complex structures from smaller, enantiomerically pure fragments. nih.govsci-hub.se Chiral polyols and their derivatives, such as this compound, are ideal precursors in this context as they provide a pre-packaged arrangement of stereocenters and functional groups that mirror substructures found in nature. researchgate.net

While a direct total synthesis employing this compound is not prominently documented, its utility can be understood by analogy to closely related structures. For example, in the synthesis of the C16-C28 fragment of the natural products mycoticins A and B, a key step involves the use of a bis-epoxide derived from a chiral diene diol, which establishes a 1,3-diol relationship. orgsyn.org This strategy highlights how a C4 synthon with defined stereochemistry can serve as the cornerstone for a much larger molecular framework. Similarly, the synthesis of pyranonaphthoquinone antibiotics like nanaomycin (B8674348) D has utilized chiral precursors derived from carbohydrates to construct key intermediates. nih.gov The defined stereochemistry of this compound makes it a suitable candidate for similar synthetic strategies, where it can be elaborated through carbon-carbon bond-forming reactions to build the backbone of complex natural products.

Table 2: Examples of Natural Products Synthesized from Polyol-Related Precursors

| Natural Product/Fragment | Precursor Type/Strategy |

|---|---|

| Mycoticins A and B (C16-C28 fragment) | Synthesis utilized a bis-epoxide derived from a chiral 1,3-diol motif. orgsyn.org |

| Nanaomycin D | Synthesis involved a chiral α,β-unsaturated ketone derived from L-rhamnoside. nih.gov |

| Anhydrotetracycline | Total synthesis strategies often rely on chiral pool starting materials like carbohydrates to build complex polycyclic systems. nih.gov |

Components in the Synthesis of Ligands and Catalysts

The creation of effective chiral ligands and catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Chiral diols are frequently incorporated into ligand scaffolds to create a well-defined, asymmetric environment around a metal center. The stereocenters of the diol dictate the spatial arrangement of the coordinating atoms, which in turn influences the stereochemical outcome of the catalyzed reaction. researchgate.netsfu.ca

A compelling example of this application is the synthesis of rigidified DOTA-like ligands, which are valuable as chelators for lanthanoid ions. In one study, the closely related compound (2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diol was used as the starting material. nih.gov This chiral diol was converted in several steps into a diamine, which was then used to construct a tetraazacyclododecane ring, a complex macrocyclic heterocycle. nih.gov The chirality of the original diol was preserved throughout the synthesis, resulting in a C2-symmetric ligand.

Furthermore, it is known that 1,3-diols can serve as precursors to chiral 1,3-diphosphine ligands, which are highly effective in asymmetric catalysis. researchgate.net The two hydroxyl groups provide handles for introducing phosphorus moieties, while the chiral backbone ensures the final ligand is enantiomerically pure. Similarly, chiral diols have been used to synthesize optically active crown ethers, where the diol fragment imparts chirality to the macrocycle, influencing its ion-binding properties. semanticscholar.org

Table 3: Types of Chiral Ligands and Catalysts Derived from Diol Precursors

| Ligand/Catalyst Type | Diol Precursor and Role |

|---|---|

| DOTA-like Macrocycles | (2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diol serves as the chiral backbone for a C2-symmetric tetraaza macrocycle. nih.gov |

| Chiral Diphosphines | 1,3-Diols are versatile precursors for creating chiral 1,3-diphosphine ligands. researchgate.net |

| Chiral Crown Ethers | Chiral diols are incorporated into macrocyclic structures to create optically active ionophores. semanticscholar.org |

Monomers and Building Blocks in Polymer Chemistry

Functionalized diols are important monomers for the synthesis of specialty polymers like polyesters and polycarbonates. google.comlibretexts.org this compound can be utilized in two primary ways in polymer chemistry. The first and most direct method is through polycondensation with a dicarboxylic acid (or its derivative) to form a polyester. libretexts.orgnih.gov In this process, the diol and diacid units alternate to form the polymer backbone, with the 2-benzyloxy group remaining as a pendant functional group along the chain. This functionality can be used to tune the polymer's properties or for subsequent post-polymerization modification after debenzylation. The 1,3-disposition of the hydroxyl groups is noted to reduce steric hindrance compared to 1,2-diols, which can be advantageous for achieving high molecular weights during polymerization. google.com

A second, more sophisticated approach involves converting the diol into a cyclic monomer for ring-opening polymerization (ROP). A study on the related 2-(benzyloxy)butane-1,4-diol demonstrated that it could be cyclized with triphosgene (B27547) to yield a seven-membered cyclic carbonate, 5-(benzyloxy)-1,3-dioxepan-2-one. mdpi.com This functionalized monomer was then successfully homopolymerized and copolymerized with other cyclic esters like L-lactide and ε-caprolactone using stannous octoate as an initiator. mdpi.com By analogy, this compound could be converted into a six-membered cyclic carbonate, which could similarly serve as a monomer for ROP to produce functional polycarbonates or polyesters.

Table 4: Potential Polymerization Applications of this compound

| Polymerization Method | Monomer(s) | Resulting Polymer Type |

|---|---|---|

| Polycondensation | This compound + Dicarboxylic Acid | Functionalized Aliphatic Polyester nih.gov |

| Ring-Opening Polymerization (ROP) | Cyclic carbonate derived from this compound | Functionalized Polycarbonate mdpi.com |

Synthons for Spiroketal Formation

Spiroketals are a common structural motif in a vast number of biologically active natural products. thieme-connect.deresearchgate.net Their synthesis is often achieved through the acid-catalyzed cyclization of an acyclic dihydroxyketone precursor. nih.gov Chiral synthons like this compound are excellent starting points for the stereoselective synthesis of these precursors.

A general retrosynthetic approach for a 6,6-spiroketal (a 1,7-dioxaspiro[5.5]undecane system) shows that it can be disconnected back to a ω-hydroxy dihydropyran, which in turn comes from the cyclization of a dihydroxyketone. This key precursor contains both a 1,3-diol and a 1,5-diol relationship. A synthon like this compound can provide the 1,3-diol portion and the necessary chirality. Elaboration of the carbon chain at the C1 position (e.g., via an aldol (B89426) reaction or addition of an organometallic reagent) and subsequent functional group manipulations can generate the required dihydroxyketone, which upon deprotection and treatment with acid, will cyclize to the target spiroketal.

An alternative strategy involves an iodoetherification reaction. For example, in a synthesis of attentol A, a diene diol was mono-protected and then subjected to iodoetherification to form a substituted iodotetrahydropyran. orgsyn.org This cyclic intermediate was then further elaborated to form the spiroketal core. This demonstrates how a polyol fragment can be sequentially cyclized to achieve the final spiroketal architecture.

Table 5: Strategies for Spiroketal Synthesis from Diol-Related Precursors

| Synthetic Strategy | Key Intermediate | Role of Diol Synthon |

|---|---|---|

| Acid-Catalyzed Ketalization | Acyclic Dihydroxyketone | Provides a chiral segment with a pre-defined 1,3-diol relationship. nih.govmassey.ac.nz |

| Iodoetherification Cascade | Hydroxy-iodoether | A mono-protected diol is cyclized onto an alkene, setting up the first ring for subsequent spiroketalization. orgsyn.orgnih.gov |

Intermediates for Heterocyclic Compound Synthesis

Beyond spiroketals, this compound is a precursor for a variety of other heterocyclic systems. The most straightforward application is the synthesis of substituted 1,3-dioxanes. The reaction of a 1,3-diol with an aldehyde or a ketone under acidic conditions is a classic and high-yielding method for forming a six-membered dioxane ring. sfu.ca Using this compound in this reaction would yield a chiral 4-ethyl-5-(benzyloxy)-1,3-dioxane (assuming reaction with formaldehyde), where the stereochemistry of the diol is transferred to the new heterocyclic ring.

More complex heterocycles can also be accessed. For instance, a general method for synthesizing thietanes (four-membered sulfur-containing heterocycles) involves the transformation of 1,3-diols. beilstein-journals.org In this multi-step sequence, a 1,3-diol is first reacted with a disulfide in the presence of a phosphine (B1218219) to selectively form a hydroxyalkylthioether, which is then cyclized under basic conditions to furnish the thietane (B1214591) ring. beilstein-journals.org This demonstrates the versatility of the 1,3-diol motif in constructing rings containing heteroatoms other than oxygen. Additionally, the diol functionality can be converted to other groups, such as azides or amines, to serve as a precursor for nitrogen-containing heterocycles. researchgate.netbath.ac.uk

Table 6: Examples of Heterocycles Synthesized from 1,3-Diol Precursors

| Heterocycle Class | Synthetic Method | Role of 1,3-Diol |

|---|---|---|

| 1,3-Dioxanes | Acid-catalyzed condensation with an aldehyde/ketone. | The diol provides the C-O-C-C-O backbone of the six-membered ring. sfu.ca |

| Thietanes | Reaction with a disulfide followed by intramolecular cyclization. | The diol is converted into a 3-hydroxy-1-thioether, the precursor to the four-membered sulfur heterocycle. beilstein-journals.org |

| Oxazolidin-2-ones | Conversion to an amino-diol followed by cyclization. | The 1,3-diol can be elaborated into a 2-amino-1,3-diol, which is a key precursor for oxazolidinones. beilstein-journals.org |

Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is a primary technique for determining the structure of a molecule by identifying the number and type of hydrogen atoms present. In the case of 2-(Benzyloxy)butane-1,3-diol, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons in the benzyloxy group and the butane-1,3-diol backbone.

The expected signals would include:

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to five protons, corresponding to the phenyl ring of the benzyl (B1604629) group.

Benzylic Protons: A two-proton signal, likely a pair of doublets (due to diastereotopicity), representing the -OCH₂- group adjacent to the phenyl ring.

Butane (B89635) Backbone Protons: The protons on the C1, C2, C3, and C4 carbons would appear as distinct multiplets. The -CH(OH) proton, the -CH(OBn) proton, and the terminal -CH₂(OH) protons would each have characteristic chemical shifts and coupling patterns, allowing for the confirmation of the core structure. The methyl (-CH₃) group protons would likely appear as a doublet at the most upfield position.

Hydroxyl Protons: Two broad signals corresponding to the two -OH groups, the chemical shifts of which can be variable and are sensitive to solvent and concentration.

The integration of these signals provides a ratio of the protons in different environments, while the spin-spin coupling patterns reveal which protons are adjacent to one another, confirming the connectivity of the molecular framework.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzylic (-OCH₂Ph) | ~4.5 | AB quartet or pair of doublets | 2H |

| Methine (-CH(OBn)) | ~3.5 - 3.8 | Multiplet | 1H |

| Methine (-CH(OH)) | ~3.9 - 4.2 | Multiplet | 1H |

| Methylene (-CH₂OH) | ~3.6 - 3.9 | Multiplet | 2H |

| Methyl (-CH₃) | ~1.2 | Doublet | 3H |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Since the molecule this compound is asymmetrical, its ¹³C NMR spectrum is expected to show distinct signals for all 11 carbon atoms.

The expected chemical shifts would be:

Aromatic Carbons: Signals in the δ 127-138 ppm region. Typically, the carbon attached to the benzylic group (quaternary) would be distinct from the other aromatic carbons.

Benzylic Carbon: The -OCH₂- carbon would resonate around δ 70-75 ppm.

Oxygen-bearing Carbons: The C1, C2, and C3 carbons of the butane backbone, being attached to oxygen atoms, would appear in the downfield region, typically between δ 60-85 ppm.

Alkyl Carbon: The terminal methyl carbon (C4) would be found in the most upfield region of the spectrum, generally below δ 20 ppm.

The presence of 11 distinct signals would confirm the molecular formula and the absence of symmetry in the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary (C-ipso) | 137 - 139 |

| Aromatic CH (C-ortho, C-meta, C-para) | 127 - 129 |

| Benzylic (-OCH₂Ph) | 70 - 75 |

| C2 (-CH(OBn)) | 80 - 85 |

| C3 (-CH(OH)) | 68 - 72 |

| C1 (-CH₂OH) | 63 - 67 |

2D NMR Techniques (COSY, NOESY) for Stereochemical Assignment and Connectivity

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the proton on C3 to the protons on C2 and C4, and the proton on C2 to the protons on C1 and C3. This unequivocally establishes the bonding sequence of the butane backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals which protons are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the relative stereochemistry at the C2 and C3 chiral centers. For example, a NOE correlation between the proton at C2 and the protons of the methyl group at C4 would suggest a specific spatial arrangement. Similarly, correlations between the benzylic protons and protons on the butane backbone can help define the molecule's preferred conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and can be used to assess sample purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₁₁H₁₆O₃), the calculated monoisotopic mass is 196.10994 Da. HRMS analysis would yield a mass value very close to this theoretical value, confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. The analysis is often performed on protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts of the molecule.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₇O₃]⁺ | 197.11722 |

| [M+Na]⁺ | [C₁₁H₁₆O₃Na]⁺ | 219.09916 |

| [M+K]⁺ | [C₁₁H₁₆O₃K]⁺ | 235.07310 |

| [M+NH₄]⁺ | [C₁₁H₂₀NO₃]⁺ | 214.14376 |

Data sourced from predicted values.

GC-MS for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and semi-volatile compounds, making it suitable for assessing the purity of this compound.

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. This compound would be separated from any unreacted starting materials, solvents, or synthetic byproducts. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum—a unique fragmentation pattern that serves as a molecular fingerprint. By comparing the retention time and mass spectrum to a known standard, the identity of the main peak as this compound can be confirmed. The relative area of this peak compared to other peaks in the chromatogram provides a quantitative measure of its purity. This method is routinely used for the analysis of related diols in various matrices.

Chromatographic Techniques

Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. In the context of "this compound" research, chromatographic methods are indispensable for both the purification of the compound after synthesis and for the analytical determination of its stereochemical purity.

Column Chromatography for Purification

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. orgsyn.org For "this compound," which is often synthesized as a crude mixture containing starting materials, by-products, and solvents, column chromatography is a critical step to isolate the desired diol in high purity. wiley-vch.de

The process involves packing a glass column with a solid adsorbent material, known as the stationary phase, most commonly silica (B1680970) gel. youtube.com The crude mixture is loaded onto the top of the silica gel. A solvent or a mixture of solvents, referred to as the mobile phase or eluent, is then passed through the column. orgsyn.org

The separation principle relies on the differential adsorption of the components of the mixture to the stationary phase. "this compound," with its polar hydroxyl groups, will have a moderate affinity for the polar silica gel. Less polar impurities will travel down the column more quickly with the eluent, while more polar impurities will be retained more strongly on the silica. By carefully selecting the eluent system—typically a mixture of a non-polar solvent like hexanes or petrol and a more polar solvent like ethyl acetate (B1210297) or acetone—a gradient of polarity can be created to effectively elute the compounds one by one. wiley-vch.de Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org

Table 1: Typical Column Chromatography Parameters for Diol Purification

| Parameter | Description | Example |

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent system that carries the mixture through the column. | Hexane/Ethyl Acetate, Petrol/Acetone wiley-vch.de |

| Loading Method | How the crude sample is introduced to the column. | Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal eluent) orgsyn.org |

| Elution Method | The process of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (increasing polarity) |

| Detection Method | Method used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) with a visualizing agent (e.g., potassium permanganate (B83412) stain) |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. For chiral molecules like "this compound," a specialized form of HPLC known as chiral HPLC is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov

The determination of enantiomeric excess is crucial in stereoselective synthesis, where the goal is to produce one enantiomer over the other. Chiral HPLC employs a chiral stationary phase (CSP) within the column. These CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times.

In a typical analysis, a solution of the "this compound" sample is injected into the HPLC system. As the sample passes through the chiral column, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, resulting in a later elution time. The other enantiomer, interacting more weakly, will pass through the column more quickly. A detector at the end of the column measures the concentration of each enantiomer as it elutes, producing a chromatogram with two separate peaks. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. nih.gov For related dihydroxy compounds, reversed-phase columns like the OD-RH have proven effective in resolving all stereoisomers. nih.gov

Table 2: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis

| Enantiomer | Retention Time (minutes) | Peak Area (%) |

| (2R,3R)-enantiomer | 12.5 | 98.5 |

| (2S,3S)-enantiomer | 14.8 | 1.5 |

| Calculated ee | 97.0% |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. It is the gold standard for determining the absolute configuration of chiral centers and for detailed conformational analysis of molecules like "this compound."

For this technique, a single, high-quality crystal of the compound is required. This crystal is exposed to a beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is recorded and analyzed mathematically to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined, revealing exact bond lengths, bond angles, and torsional (dihedral) angles.

In the study of "this compound," X-ray crystallography can unambiguously establish the R or S configuration at its chiral centers. Furthermore, it provides invaluable insight into the molecule's preferred conformation in the solid state. For instance, analysis of the related compound meso-1,4-dibenzyloxy-2,3-difluorobutane revealed that the benzyloxy groups adopt a gauche conformation relative to the adjacent fluoro substituent. beilstein-journals.org Similarly, for "this compound," this method would clarify the orientation of the bulky benzyloxy group relative to the hydroxyl groups and the alkyl backbone. It also reveals intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules, which dictate how the molecules pack together in the crystal. beilstein-journals.org

Table 3: Representative Crystallographic Data for a Related Dibenzyloxy Compound

Data presented is for meso-1,4-dibenzyloxy-2,3-difluorobutane as an illustrative example. beilstein-journals.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| F–C–C–O Dihedral Angle | 71.5° |

| Key Conformation Feature | Benzyloxy group is gauche to the adjacent substituent. beilstein-journals.org |

| Intermolecular Interactions | Hydrogen bonding observed in the corresponding diol. beilstein-journals.org |

Optical Rotation for Chiral Purity

Optical rotation is a physical property unique to chiral substances. pdx.edu Chiral molecules, such as the enantiomers of "this compound," are optically active, meaning they have the ability to rotate the plane of plane-polarized light. wikipedia.org This property is measured using an instrument called a polarimeter.

When plane-polarized light is passed through a solution containing a single enantiomer of a chiral compound, the plane of light is rotated either to the right (clockwise) or to the left (counter-clockwise).

Dextrorotatory (+): Rotation is clockwise.

Levorotatory (-): Rotation is counter-clockwise.

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. amherst.edu A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations cancel each other out.

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is calculated from the observed rotation (α) using the formula: [α] = α / (l × c) where 'l' is the path length of the polarimeter cell in decimeters (dm) and 'c' is the concentration of the sample in grams per milliliter (g/mL). pdx.edu The measurement is typically reported with the temperature and the wavelength of light used, often the D-line of a sodium lamp (589 nm). wikipedia.org

By measuring the specific rotation of a synthesized sample of "this compound" and comparing it to the known specific rotation of the pure enantiomer, one can determine the sample's enantiomeric excess (ee). wikipedia.org This provides a quick and valuable, though less precise than chiral HPLC, measure of chiral purity.

Table 4: Hypothetical Optical Rotation Data

| Compound | Specific Rotation [α]D²⁰ |

| Pure (2R,3R)-2-(Benzyloxy)butane-1,3-diol | +25.0° (c=1, CHCl₃) |

| Pure (2S,3S)-2-(Benzyloxy)butane-1,3-diol | -25.0° (c=1, CHCl₃) |

| Racemic Mixture | 0° |

| Sample with 90% ee of (2R,3R)-enantiomer | +22.5° (c=1, CHCl₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed as wavenumber, cm⁻¹).